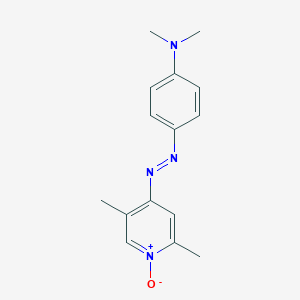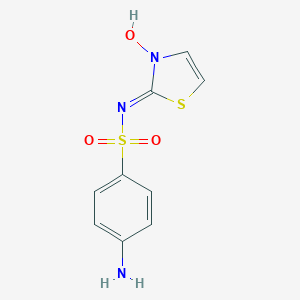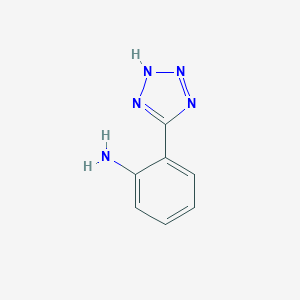
2,5-LUTIDINE, 4-((p-(DIMETHYLAMINO)PHENYL)AZO)-, 1-OXIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-LUTIDINE, 4-((p-(dimethylamino)phenyl)azo)-, 1-oxide is a chemical compound that is commonly used in scientific research. It is a yellow crystalline powder that is soluble in water and other polar solvents. This compound is known for its ability to act as a reducing agent, and it is often used in organic synthesis and analytical chemistry. In
Wirkmechanismus
The mechanism of action of 2,5-LUTIDINE, 4-((p-(dimethylamino)phenyl)azo)-, 1-oxide is related to its ability to act as a reducing agent. This compound is able to donate electrons to other molecules, which leads to the reduction of the target molecule. This mechanism is particularly useful in organic synthesis, where the reduction of certain functional groups is necessary to achieve the desired product.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of 2,5-LUTIDINE, 4-((p-(dimethylamino)phenyl)azo)-, 1-oxide. However, studies have shown that this compound is relatively non-toxic and does not have any significant effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,5-LUTIDINE, 4-((p-(dimethylamino)phenyl)azo)-, 1-oxide in lab experiments is its ability to act as a reducing agent. This makes it a useful tool in organic synthesis and analytical chemistry. Additionally, this compound is relatively easy to synthesize, and it is readily available from chemical suppliers.
One of the main limitations of using 2,5-LUTIDINE, 4-((p-(dimethylamino)phenyl)azo)-, 1-oxide is its lack of selectivity. This compound is a relatively non-specific reducing agent, which means that it can reduce a wide range of functional groups. This can be both an advantage and a limitation, depending on the specific application.
Zukünftige Richtungen
There are several potential future directions for research involving 2,5-LUTIDINE, 4-((p-(dimethylamino)phenyl)azo)-, 1-oxide. One area of interest is the development of more selective reducing agents that can target specific functional groups. Additionally, there is potential for the use of this compound in the development of new organic compounds and materials. Further research is needed to fully understand the potential applications of 2,5-LUTIDINE, 4-((p-(dimethylamino)phenyl)azo)-, 1-oxide in these areas.
In conclusion, 2,5-LUTIDINE, 4-((p-(dimethylamino)phenyl)azo)-, 1-oxide is a useful chemical compound with a wide range of scientific research applications. Its ability to act as a reducing agent makes it a valuable tool in organic synthesis and analytical chemistry. While there is limited research on its biochemical and physiological effects, it is relatively non-toxic and does not have any significant effects on human health. There are several potential future directions for research involving this compound, including the development of more selective reducing agents and the use of this compound in the development of new organic compounds and materials.
Synthesemethoden
The synthesis of 2,5-LUTIDINE, 4-((p-(dimethylamino)phenyl)azo)-, 1-oxide can be achieved through several methods. One of the most common methods involves the reduction of 2,5-lutidine N-oxide with sodium dithionite in the presence of p-dimethylaminobenzene diazonium salt. This method produces a high yield of the desired product, and it is relatively simple to perform.
Wissenschaftliche Forschungsanwendungen
2,5-LUTIDINE, 4-((p-(dimethylamino)phenyl)azo)-, 1-oxide has a wide range of scientific research applications. It is commonly used as a reducing agent in organic synthesis, particularly in the reduction of nitro compounds to amines. Additionally, this compound is often used in analytical chemistry as a reagent for the determination of various metals, such as copper and iron. It is also used in the preparation of azo dyes and other organic compounds.
Eigenschaften
CAS-Nummer |
19471-27-3 |
|---|---|
Produktname |
2,5-LUTIDINE, 4-((p-(DIMETHYLAMINO)PHENYL)AZO)-, 1-OXIDE |
Molekularformel |
C15H18N4O |
Molekulargewicht |
270.33 g/mol |
IUPAC-Name |
4-[(2,5-dimethyl-1-oxidopyridin-1-ium-4-yl)diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C15H18N4O/c1-11-10-19(20)12(2)9-15(11)17-16-13-5-7-14(8-6-13)18(3)4/h5-10H,1-4H3 |
InChI-Schlüssel |
DARHBAXRKHMSAX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=[N+]1[O-])C)N=NC2=CC=C(C=C2)N(C)C |
Kanonische SMILES |
CC1=CC(=C(C=[N+]1[O-])C)N=NC2=CC=C(C=C2)N(C)C |
Andere CAS-Nummern |
19471-27-3 |
Synonyme |
4-[[p-(Dimethylamino)phenyl]azo]-2,5-dimethylpyridine 1-oxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![(1R,2S,4S,8S,9S,12S,13S,16S,18R)-6-[(3S)-4-Hydroxy-3-methylbutyl]-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-16-ol](/img/structure/B100612.png)

![4-(1H-Benzo[d]imidazol-2-yl)butan-2-one](/img/structure/B100614.png)